molecular formula C16H10ClF3N2O3 B2808762 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide CAS No. 853749-26-5

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide

Cat. No.: B2808762
CAS No.: 853749-26-5
M. Wt: 370.71
InChI Key: BBDMMXTVJGOPMX-UHFFFAOYSA-N
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Description

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide is a complex organic compound with significant applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide stands out due to its combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O3/c1-8-6-14(22-25-8)21-15(23)13-5-4-12(24-13)10-7-9(16(18,19)20)2-3-11(10)17/h2-7H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDMMXTVJGOPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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